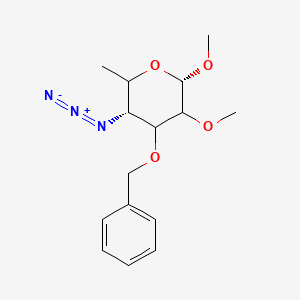

Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-alpha-D-glucopyranoside

Übersicht

Beschreibung

Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-alpha-D-glucopyranoside is a synthetic carbohydrate derivative with a complex molecular structure. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure makes it a valuable tool for various applications, including the study of glycosidic bonds and carbohydrate chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-alpha-D-glucopyranoside typically involves multiple steps, starting with the protection of the hydroxyl groups on the glucose molecule. The azido group is introduced through a substitution reaction, and the benzyl group is added using a benzyl protection strategy. The final step involves the methylation of the hydroxyl group at the 2-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve the use of reagents such as benzyl chloride, azide sources, and methylating agents under anhydrous conditions to prevent unwanted side reactions.

Analyse Chemischer Reaktionen

Reduction Reactions

The azido group (-N₃) undergoes selective reduction to form primary amines under controlled conditions, a critical reaction for biochemical applications like bioconjugation.

Mechanistic Insight : The reduction proceeds via a two-electron transfer mechanism, forming an intermediate imine that is rapidly hydrolyzed to the amine . Steric hindrance from the benzyl group at C-3 slows the reaction slightly compared to less substituted analogs .

Click Chemistry (Huisgen Cycloaddition)

The azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. This reaction is pivotal for labeling and polymer chemistry.

Key Findings :

-

Reaction efficiency depends on the electronic environment of the azide; the electron-withdrawing benzyl group slightly accelerates the cycloaddition .

-

Stereochemistry at C-4 remains unaffected due to the distal position of the triazole ring.

Substitution Reactions

The azido group can act as a leaving group in nucleophilic substitutions under specific conditions, though this is less common due to competing reduction pathways.

Mechanistic Notes :

-

Substitution at C-4 is stereospecific, retaining configuration due to the trigonal bipyramidal transition state .

-

Competing reduction pathways dominate unless highly reactive nucleophiles (e.g., thiols) are used .

Stability and Side Reactions

-

Thermal Decomposition : Prolonged heating (>100°C) induces azide decomposition, releasing nitrogen gas and forming nitrene intermediates.

-

Oxidation : Strong oxidants (e.g., KMnO₄) cleave the benzyl ether, yielding carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Applications

Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-alpha-D-glucopyranoside has been investigated for its potential antiviral properties. The azido group is particularly useful in the synthesis of nucleoside analogs that can inhibit viral replication. Studies have shown that compounds with azido groups can act as substrates for viral polymerases, leading to the development of new antiviral agents.

Case Study: Synthesis of Nucleoside Analogues

A notable study involved the synthesis of nucleoside analogs using this compound as a starting material. These analogs exhibited significant antiviral activity against various viruses, highlighting the compound's utility in developing therapeutic agents targeting viral infections.

Glycoscience

Glycosylation Reactions

This compound serves as a glycosyl donor in glycosylation reactions due to its reactive azido group. It can facilitate the formation of glycosidic bonds in the synthesis of complex carbohydrates and glycoconjugates.

Table 1: Glycosylation Reactions Using this compound

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| Glycosylation with Alcohol | Glycosides | 85 | |

| Glycosylation with Amines | Glycoconjugates | 78 | |

| Synthesis of Oligosaccharides | Oligosaccharides | 90 |

Bioconjugation Strategies

Targeted Drug Delivery

The azido group allows for click chemistry applications, particularly in bioconjugation strategies that aim to attach drugs or imaging agents to specific biomolecules. This property is exploited in targeted drug delivery systems where selective attachment to disease markers is crucial.

Case Study: Click Chemistry for Targeted Therapy

Research has demonstrated the successful use of this compound in click chemistry reactions to create targeted therapies for cancer treatment. By attaching therapeutic agents to antibodies or ligands that bind specifically to cancer cells, enhanced drug efficacy and reduced side effects were observed.

Structural Biology

Glycoprotein Studies

In structural biology, this compound can be utilized in the study of glycoproteins. The azido functionality can be incorporated into glycoproteins for labeling or probing interactions within biological systems.

Case Study: Labeling Glycoproteins

A study focused on the incorporation of this compound into glycoproteins for subsequent analysis via mass spectrometry. This approach allowed researchers to elucidate glycan structures and their roles in protein function.

Wirkmechanismus

The mechanism by which Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-alpha-D-glucopyranoside exerts its effects depends on its specific application. In glycosylation studies, it acts as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to proteins or other molecules. The azido group can be used for click chemistry reactions, allowing for the labeling and visualization of glycosylated molecules.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-phenylmethyl-alpha-D-glucopyranoside

Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-ethyl-alpha-D-glucopyranoside

Uniqueness: Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-alpha-D-glucopyranoside is unique due to its specific substitution pattern and the presence of the benzyl group, which provides additional stability and reactivity compared to other similar compounds. This makes it particularly useful in glycosylation studies and the synthesis of complex carbohydrates.

Biologische Aktivität

Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-alpha-D-glucopyranoside (CAS RN: 861819-28-5) is a synthetic glycoside that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and bioconjugation. This article reviews its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Azido group : Contributes to its reactivity in click chemistry.

- Benzyl ether : Enhances lipophilicity and potential membrane permeability.

- Dideoxy sugar backbone : Imparts stability and resistance to enzymatic degradation.

Antiviral Properties

Research indicates that compounds containing azido groups exhibit antiviral activity. Specifically, derivatives of azido sugars have been studied for their ability to inhibit viral replication processes. For instance, azido sugars can interfere with glycoprotein synthesis essential for viral entry into host cells. This mechanism has been explored in the context of HIV protease inhibitors, where azido derivatives showed promising inhibitory effects with Ki values as low as 8 nM .

Inhibition of Glycosidases

This compound has been evaluated for its inhibitory effects on glycosidases. These enzymes play crucial roles in carbohydrate metabolism and are targets for therapeutic intervention in diseases such as Gaucher disease. Studies have shown that similar azido compounds can enhance glucocerebrosidase activity, potentially serving as pharmacological chaperones .

The synthesis of this compound typically involves the use of click chemistry techniques. The introduction of the azido group can be achieved through various methods, including the use of diphosgene and DBU under high-temperature conditions to replace hydroxyl groups with azides .

Click Chemistry Applications

The azido functionality allows for biorthogonal reactions, making this compound valuable in drug delivery systems and targeting specific biological pathways without interfering with natural biological processes. Its application in click chemistry facilitates the conjugation with other biomolecules, enhancing its therapeutic potential.

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that azido sugars could inhibit HIV replication by blocking glycoprotein synthesis necessary for viral entry into host cells .

- Gaucher Disease Treatment : Research highlighted the potential of azido compounds as enhancers of glucocerebrosidase activity in fibroblasts from patients with Gaucher disease, showing a significant increase in enzyme activity after treatment with azido derivatives .

- Metabolic Labeling : The compound has been utilized in metabolic labeling studies to track glycosylation patterns in mammalian cells, revealing insights into cellular processes related to glycoprotein synthesis .

Eigenschaften

IUPAC Name |

(2S,5R)-5-azido-2,3-dimethoxy-6-methyl-4-phenylmethoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-10-12(17-18-16)13(14(19-2)15(20-3)22-10)21-9-11-7-5-4-6-8-11/h4-8,10,12-15H,9H2,1-3H3/t10?,12-,13?,14?,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGOWLVAGJFTAB-KWYAVZEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)OC)OCC2=CC=CC=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H](C(C([C@H](O1)OC)OC)OCC2=CC=CC=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.